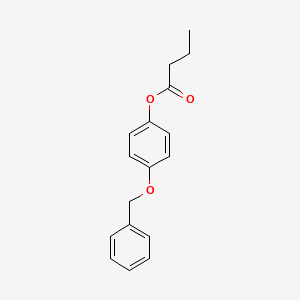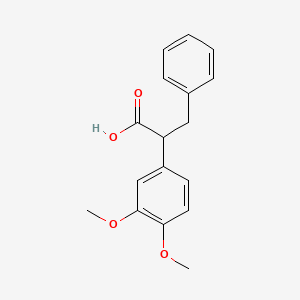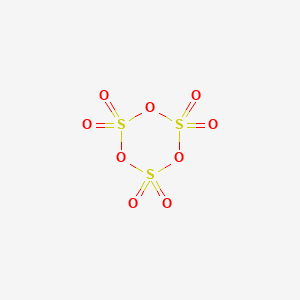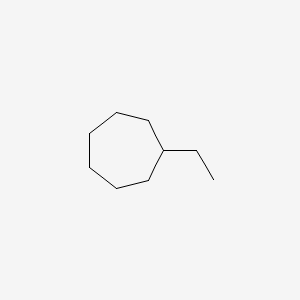
Ethylcycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylcycloheptane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered carbon ring with an ethyl group attached to one of the carbon atoms. This compound is known for its stability and non-polar nature, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of cycloheptene in the presence of ethylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of cycloheptene, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethylcycloheptane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form cycloheptanone and other oxygenated derivatives.
Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, leading to the formation of cycloheptane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the substitution of hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat
Major Products Formed:
Oxidation: Cycloheptanone, cycloheptanol
Reduction: Cycloheptane
Substitution: this compound derivatives with halogen substituents
Aplicaciones Científicas De Investigación
Ethylcycloheptane has several applications in scientific research, including:
Chemistry: It is used as a non-polar solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
Biology: this compound serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Research on this compound derivatives has shown potential in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of ethylcycloheptane primarily involves its interaction with non-polar environments due to its hydrophobic nature. In biological systems, this compound can integrate into lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
Cyclohexane (C6H12): A six-membered ring cycloalkane used as a solvent and in the production of nylon.
Cyclooctane (C8H16): An eight-membered ring cycloalkane used in organic synthesis and as a non-polar solvent .
Ethylcycloheptane’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other cycloalkanes.
Propiedades
Número CAS |
13151-55-8 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
ethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
Clave InChI |
ITZHTNFXLDFAPB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



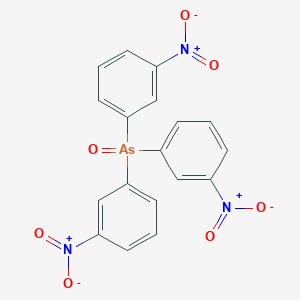
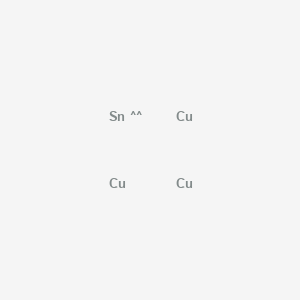
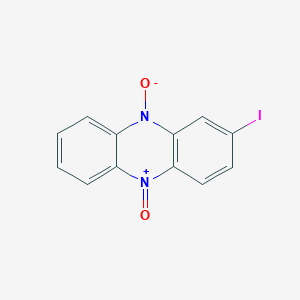
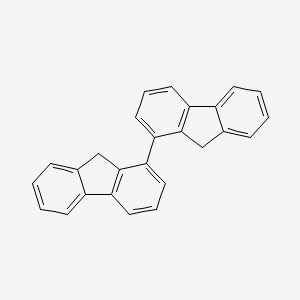
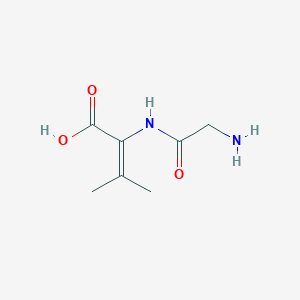

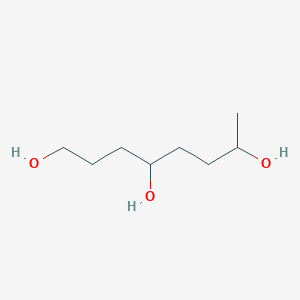

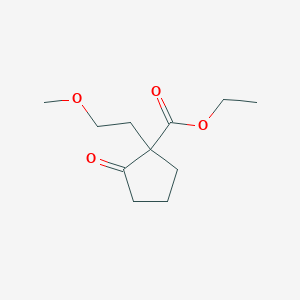
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
